molecular formula C10H13N3O B13362065 (Z)-2-(2,3-dihydro-1H-isoindol-2-yl)-N'-hydroxyethanimidamide

(Z)-2-(2,3-dihydro-1H-isoindol-2-yl)-N'-hydroxyethanimidamide

Katalognummer: B13362065
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: VOQOJEBXNBUQDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-Hydroxy-2-(isoindolin-2-yl)acetimidamide is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(isoindolin-2-yl)acetimidamide typically involves the reaction of isoindoline derivatives with hydroxylamine and acetimidamide. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like tetrabutylammonium iodide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-Hydroxy-2-(isoindolin-2-yl)acetimidamide may involve large-scale batch reactions using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N’-Hydroxy-2-(isoindolin-2-yl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted isoindoline compounds .

Wissenschaftliche Forschungsanwendungen

N’-Hydroxy-2-(isoindolin-2-yl)acetimidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-Hydroxy-2-(isoindolin-2-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-Hydroxy-2-(isoindolin-2-yl)acetimidamide is unique due to the presence of both the hydroxyl and acetimidamide groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .

Eigenschaften

Molekularformel

C10H13N3O

Molekulargewicht

191.23 g/mol

IUPAC-Name

2-(1,3-dihydroisoindol-2-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H13N3O/c11-10(12-14)7-13-5-8-3-1-2-4-9(8)6-13/h1-4,14H,5-7H2,(H2,11,12)

InChI-Schlüssel

VOQOJEBXNBUQDP-UHFFFAOYSA-N

Isomerische SMILES

C1C2=CC=CC=C2CN1C/C(=N/O)/N

Kanonische SMILES

C1C2=CC=CC=C2CN1CC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.